3-Ethoxybenzo[d]isothiazole 1,1-dioxide
Description
Contextualization within the Benzo[d]isothiazole 1,1-Dioxide Class and Related Heterocyclic Systems
The parent structure, benzo[d]isothiazole 1,1-dioxide, belongs to a significant class of sulfur- and nitrogen-containing heterocyclic compounds. smolecule.com This core scaffold is isosteric with other important heterocycles and is a key feature in numerous compounds with diverse applications. ontosight.ai The most prominent member of this class is saccharin (B28170), a widely known artificial sweetener, which is structurally a benzo[d]isothiazol-3(2H)-one 1,1-dioxide. mdpi.com
The benzo[d]isothiazole 1,1-dioxide framework is valued in medicinal chemistry and materials science due to its rigid structure and the specific electronic properties conferred by the sulfonyl group. smolecule.com Derivatives of this class have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aismolecule.com The introduction of various substituents onto this core structure, such as the ethoxy group in 3-ethoxybenzo[d]isothiazole 1,1-dioxide, allows for the fine-tuning of the molecule's reactivity, solubility, and biological interactions. ontosight.ai The synthesis of this and related heterocyclic systems often involves cyclization reactions of appropriately substituted benzene (B151609) derivatives, such as 2-sulfonylbenzoyl chlorides or 2-mercaptobenzamides. mdpi.comresearchgate.net
Academic Significance and Research Trajectory for this compound
The academic significance of this compound stems primarily from its utility as a reagent in organic synthesis. Its trajectory in research has seen it employed as a stable, crystalline solid that serves as a versatile precursor and activating agent.
One of the key applications of this compound is in the synthesis of amides, peptides, and other related structures. The ethoxy group at the 3-position acts as a good leaving group, facilitating nucleophilic substitution reactions. When reacted with amines, for instance, it can efficiently form amides under mild conditions, making it a valuable tool in contexts where sensitive functional groups are present. This reactivity profile positions it as an alternative to other common coupling reagents in peptide synthesis.
Research has also explored its role in the formation of other heterocyclic systems. The reactive nature of the isothiazole (B42339) ring allows it to participate in various ring-transformation and cycloaddition reactions, providing pathways to more complex molecular architectures. arkat-usa.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉NO₃S | chemicalbook.com |
| Molecular Weight | 211.24 g/mol | chemicalbook.com |
| Melting Point | 216.0-219.0 °C | chemicalbook.com |
| Boiling Point (Predicted) | 358.8±25.0 °C | chemicalbook.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 4 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
Scope and Objectives of Current Academic Inquiry into the Chemical Compound
Current academic inquiry into this compound is focused on expanding its synthetic utility and exploring new applications. Researchers are actively investigating its use in novel synthetic methodologies, aiming to develop more efficient, selective, and environmentally benign chemical transformations.
A primary objective is the development of new catalytic systems that can utilize this compound as a substrate or reagent. This includes exploring transition-metal-catalyzed cross-coupling reactions where the benzo[d]isothiazole moiety can act as a directing group or a reactive partner. Furthermore, the synthesis of novel derivatives of this compound is being pursued to create a library of reagents with tailored reactivity for specific synthetic challenges.
Another area of active research involves its potential as a building block in the synthesis of biologically active molecules. ontosight.ai While direct pharmacological applications are not the primary focus, its role as a key intermediate in the assembly of complex molecules with potential therapeutic properties remains an important driver of research. ontosight.ai Studies are also directed towards understanding the mechanistic pathways of its reactions in detail, using both experimental and computational methods, to optimize reaction conditions and expand its applicability in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-2-13-9-7-5-3-4-6-8(7)14(11,12)10-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNTGGXSZLIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355531 | |
| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18712-15-7 | |
| Record name | 3-Ethoxy-1H-1lambda~6~,2-benzothiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 3 Ethoxybenzo D Isothiazole 1,1 Dioxide
Nucleophilic Substitution Chemistry at the 3-Position
The 3-position of the benzo[d]isothiazole 1,1-dioxide ring system is activated towards nucleophilic attack. In 3-ethoxybenzo[d]isothiazole 1,1-dioxide, also known as O-ethylsaccharin, the ethoxy group can act as a leaving group, allowing for substitution by various nucleophiles. This reactivity is analogous to that of 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide, a common precursor. For instance, the treatment of the 3-chloro analogue with sodium ethoxide readily yields the 3-ethoxy derivative, indicating the favorability of this linkage and the potential for its displacement under appropriate conditions. rsc.org
The synthesis of O-ethylsaccharin itself involves the alkylation of the saccharin (B28170) anion, which is an ambident nucleophile. Reaction with an ethylating agent like iodoethane (B44018) in an aprotic solvent can lead to a mixture of N-ethylsaccharin and O-ethylsaccharin, demonstrating nucleophilic attack from both the nitrogen and oxygen atoms of the saccharin anion. murov.infobartleby.com
Amines, being effective nucleophiles, are expected to react at the 3-position to displace the ethoxy group, leading to the formation of 3-aminobenzo[d]isothiazole 1,1-dioxide derivatives. chemguide.co.uklibretexts.orglibretexts.org The reaction of the related 3-chloro-1,2-benzisothiazole with various nucleophiles has been shown to produce either direct substitution products or products arising from the fission of the thiazole (B1198619) ring, depending on the nucleophile and reaction conditions. rsc.org While direct substitution is observed with sodium ethoxide, stronger or softer nucleophiles like n-butyl-lithium or sodium thiophenoxide can lead to ring-opened products such as o-(n-butylthio)benzonitrile and bis-(o-cyanophenyl) disulphide, respectively. rsc.org
| Substrate | Nucleophile | Product(s) | Reference |
|---|---|---|---|
| 3-Chloro-1,2-benzisothiazole | Ethanolic Sodium Ethoxide | 3-Ethoxy-1,2-benzisothiazole | rsc.org |
| 3-Chloro-1,2-benzisothiazole | n-Butyl-lithium | o-(n-Butylthio)benzonitrile (Ring-opened) | rsc.org |
| 3-Chloro-1,2-benzisothiazole | Ethanolic Sodium Thiophenoxide | Bis-(o-cyanophenyl) disulphide (Mainly, ring-opened) | rsc.org |
| Sodium Saccharin (anion) | Iodoethane | N-Ethylsaccharin and O-Ethylsaccharin | murov.infobartleby.com |
Oxidative Transformations of the Sulfur Moiety within the Benzo[d]isothiazole Ring System
In this compound, the sulfur atom exists as a sulfone, which is the highest possible oxidation state for sulfur (+6). Consequently, the sulfur moiety itself is resistant to further oxidation. However, the heterocyclic ring system can undergo transformation under oxidative conditions, typically leading to ring-opening.
While studies on the direct oxidation of this compound are not prevalent, research on the related benzothiazole (B30560) scaffold provides insight. Benzothiazole derivatives, where sulfur is in a lower oxidation state, can undergo facile oxidative ring-opening. For example, treatment of benzothiazoles with magnesium monoperoxyphthalate hexahydrate (MMPP) in the presence of an alcohol solvent results in cleavage of the thiazole ring to yield acylamidobenzene sulfonate esters. scholaris.cascholaris.caresearchgate.net This transformation suggests that under strong oxidative conditions, the structural integrity of the benzo[d]isothiazole 1,1-dioxide ring could be compromised, likely leading to degradation and the formation of ring-opened sulfonic acid derivatives.
Reductive Pathways and the Generation of Modified Functional Groups
The benzo[d]isothiazole 1,1-dioxide structure, a cyclic sulfonamide (sultam), can undergo reductive cleavage of the nitrogen-sulfur bond. This transformation is a key method for the deprotection of sulfonamides in organic synthesis. nih.gov Modern organocatalytic methods, employing powerful organic reductants under photoredox conditions, have been developed for the efficient cleavage of N-S bonds in sulfonamides. nih.gov Such methods could potentially be applied to reduce the sultam ring in this compound, yielding a 2-aminosulfonyl-substituted benzene (B151609) derivative.
Additionally, other parts of related heterocyclic systems can be reduced. For example, the C=N double bond within 1,2,3-benzothiadiazine 1,1-dioxides can be selectively reduced to a C-N single bond using reagents like sodium borohydride (B1222165) with trifluoroacetic acid (NaBH4/TFA) or via catalytic hydrogenation. mdpi.com While the subject molecule lacks an endocyclic C=N bond, this demonstrates that specific functional groups within the heterocyclic core can be targeted for reduction while leaving the sulfonyl group intact.
Investigated Reaction Mechanisms and Observed Rearrangements
The benzo[d]isothiazole 1,1-dioxide skeleton is susceptible to rearrangement reactions that can lead to either ring contraction or ring expansion, providing pathways to novel heterocyclic structures.
A notable rearrangement involves the base-mediated ring contraction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. mdpi.combme.hu Treatment of these six-membered rings with a base like sodium hydroxide (B78521) induces a deprotonation at the C(4) position, followed by ring opening and subsequent intramolecular Michael addition. This sequence results in the formation of the thermodynamically stable five-membered 1,2-benzisothiazole 1,1-dioxide ring system. bme.hu
Conversely, the benzo[d]isothiazole 1,1-dioxide ring can be expanded. A visible-light-mediated aza Paternò–Büchi reaction between N-acyl benzo[d]isothiazole 1,1-dioxides and various alkenes has been developed. rsc.org This photochemical [2+2] cycloaddition is followed by a Lewis acid-catalyzed rearrangement of the resulting azetidine (B1206935) intermediate, leading to a ring expansion that produces novel benzo[f] bme.huresearchgate.netthiazepine 1,1-dioxides, which are seven-membered heterocyclic rings. rsc.org
Trans-Nitrosation Chemistry Mediated by Benzo[d]isothiazole 1,1-Dioxide Derivatives
Derivatives of the benzo[d]isothiazole 1,1-dioxide scaffold have been developed as highly effective reagents for trans-nitrosation reactions. Specifically, 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has emerged as a versatile, air- and moisture-stable reagent for delivering a nitroso group (NO) to a variety of nucleophiles under mild conditions. researchgate.net
This reagent overcomes limitations of traditional nitrosating agents, such as inorganic nitrites that require strong acid, or tert-butyl nitrite (B80452) (TBN), which can cause unwanted side reactions. The N-nitroso sulfonamide derivative offers high functional group tolerance and is effective for the nitrosation of amines, alcohols, and thiols. The sulfonamide byproduct can be easily recovered and recycled. researchgate.net
| Substrate Type | Example Substrate | Conditions | Product Type |
|---|---|---|---|
| Secondary Amine | N-Benzyl-4-methoxyaniline | CH₂Cl₂, Room Temp | N-Nitrosamine |
| Primary Alcohol | Benzyl alcohol | CH₂Cl₂, Room Temp | Alkyl Nitrite |
| Thiol | 4-Methoxybenzenethiol | CH₂Cl₂, Room Temp | S-Nitrosothiol |
| Secondary Amine | Dibenzylamine | CH₂Cl₂, Room Temp | N-Nitrosamine |
| Primary Amine (for diazonium formation) | 4-Bromoaniline | Acetonitrile, TFA (cat.), Room Temp | Azo Dye (after coupling) |
Computational and Theoretical Investigations of Benzo D Isothiazole 1,1 Dioxide Systems
Quantum Chemical Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 3-Ethoxybenzo[d]isothiazole 1,1-dioxide, DFT would be instrumental in elucidating its fundamental chemical and physical properties.
Geometrical Parameter Optimization and Conformational Analyses
A foundational step in computational chemistry is the determination of the most stable three-dimensional structure of a molecule. This is achieved through geometrical parameter optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy conformation. For this compound, this process would reveal the preferred spatial arrangement of the ethoxy group relative to the benzo[d]isothiazole ring system. Conformational analysis would further explore other stable or metastable structures and the energy barriers between them, providing insight into the molecule's flexibility.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, a charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of this compound.
Prediction and Interpretation of Spectroscopic Features (e.g., UV-Vis, IR)
DFT calculations can predict various spectroscopic properties. For instance, the vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental infrared (IR) spectrum, aiding in the assignment of functional groups. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.
Thermodynamic Property Calculations (e.g., Energies of HOMO-LUMO, Hyperpolarizability)
Quantum chemical calculations can provide valuable thermodynamic data. This includes the total energy of the molecule, enthalpy, entropy, and Gibbs free energy. The energies of the HOMO and LUMO are also key thermodynamic properties that can be used to calculate other parameters like electronegativity, chemical hardness, and the global electrophilicity index. Hyperpolarizability, a measure of a molecule's nonlinear optical properties, can also be computed to assess its potential for use in optoelectronic applications.
Molecular Modeling and Dynamics Simulations for Interaction Analyses
Beyond the properties of an isolated molecule, computational methods can explore how this compound interacts with other molecules, particularly biological macromolecules.
Ligand-Receptor Interaction Modeling (e.g., Molecular Docking Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological target. For this compound, docking studies could be employed to investigate its potential as an inhibitor for enzymes like elastase. Such studies would predict the binding mode and affinity of the compound within the active site of the target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its biological activity. These insights are crucial in the field of drug design and discovery.
Molecular Dynamics Simulations for System Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to understand the stability of molecular systems and their interaction dynamics over time. For benzo[d]isothiazole 1,1-dioxide systems, MD simulations provide crucial insights into how these molecules behave in a biological environment, such as in the presence of a target protein.
In a typical MD simulation study of a benzo[d]isothiazole 1,1-dioxide derivative interacting with a protein, the primary goal is to assess the stability of the protein-ligand complex. nih.gov This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex will generally exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation within the protein's binding site.
For instance, in studies of related benzothiazole (B30560) derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes. nih.gov These simulations, often run for hundreds of nanoseconds, reveal the dynamic nature of the interactions. researchgate.net Key interactions that contribute to the stability of such complexes include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov In the case of this compound, the ethoxy group could potentially engage in specific hydrogen bonding or hydrophobic interactions within a binding pocket, and the bicyclic benzo[d]isothiazole 1,1-dioxide core can participate in various non-covalent interactions.
The interaction dynamics gleaned from MD simulations can also elucidate the specific amino acid residues that are crucial for binding. By analyzing the trajectory of the simulation, researchers can identify persistent interactions between the ligand and the protein, providing a dynamic picture that complements the static view from molecular docking. nih.gov For benzo[d]isothiazole 1,1-dioxide derivatives, MD simulations have been used to explore the binding mode with target proteins, revealing key chemical groups responsible for the interaction. nih.gov
A summary of typical parameters and findings from MD simulations on related heterocyclic systems is presented in the table below.
| Simulation Parameter | Typical Value/Observation | Significance for Benzo[d]isothiazole 1,1-Dioxide Systems |
| Simulation Time | 100-300 ns | Ensures adequate sampling of conformational space to assess stability. |
| RMSD of Complex | Converges to a low value (e.g., < 3 Å) | Indicates a stable binding mode of the ligand within the protein. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Highlights the forces driving the binding of the molecule to its target. |
| Interacting Residues | Specific amino acids identified | Provides a map of the binding site and potential for rational drug design. |
Free Binding Energy Calculations (e.g., MM/PBSA Analysis)
To quantify the binding affinity of a ligand to a protein, computational methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed. nih.gov This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov The MM/PBSA approach is a popular post-processing step for MD simulation trajectories to estimate ligand-binding affinities. researchgate.net
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. nih.gov This calculation involves several energy components, including van der Waals and electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.net
For benzo[d]isothiazole 1,1-dioxide systems, MM/PBSA calculations can provide a theoretical estimation of their binding affinity to a target protein. While specific MM/PBSA data for this compound is not available, studies on structurally related inhibitors have demonstrated the utility of this method. researchgate.net For example, MM/PBSA has been used to successfully rank the binding affinities of different inhibitors and to identify the key energetic contributions to binding. researchgate.net
The results from MM/PBSA calculations can be broken down to understand the driving forces behind the binding. For instance, the analysis can reveal whether the binding is primarily driven by electrostatic or van der Waals interactions. Per-residue energy decomposition can further pinpoint which amino acid residues contribute most significantly to the binding energy, offering a more detailed understanding of the interaction. researchgate.net
A hypothetical breakdown of MM/PBSA energy components for a benzo[d]isothiazole 1,1-dioxide derivative is presented in the table below to illustrate the type of data obtained from such an analysis.
| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy (ΔE_vdW) | -45.0 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.0 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +30.0 | Unfavorable |
| Nonpolar Solvation Energy (ΔG_np) | -5.0 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -40.0 | Overall Favorable Binding |
Structure-Reactivity Relationship Predictions and Mechanistic Insights from Computational Data
Computational chemistry provides valuable tools for predicting the structure-reactivity relationships of molecules and gaining insights into reaction mechanisms. For benzo[d]isothiazole 1,1-dioxide systems, methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. mdpi.comscirp.org
One of the key aspects of structure-reactivity predictions is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For benzothiazole derivatives, DFT calculations have been used to determine these reactivity parameters. mdpi.com For example, the introduction of different substituents on the benzothiazole ring system can modulate the HOMO and LUMO energy levels, thereby altering the reactivity of the molecule. mdpi.com In the case of this compound, the ethoxy group at the 3-position and the dioxide at the 1,1-positions will influence the electronic properties of the ring system.
Computational data can also provide mechanistic insights into the chemical reactions of benzo[d]isothiazole 1,1-dioxides. For instance, theoretical studies can help to elucidate the mechanism of reactions such as the aza Paternò–Büchi reaction involving benzo[d]isothiazole 1,1-dioxides. rsc.org By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out, providing a deeper understanding of the reaction mechanism.
The following table summarizes key computational parameters and their implications for the reactivity of benzo[d]isothiazole 1,1-dioxide systems.
| Computational Parameter | Implication for Reactivity |
| HOMO Energy | Higher energy indicates a better electron donor. |
| LUMO Energy | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap (ΔE) | Smaller gap suggests higher kinetic reactivity. mdpi.com |
| Electrostatic Potential Map | Indicates regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. scirp.org |
Applications of 3 Ethoxybenzo D Isothiazole 1,1 Dioxide in Advanced Organic Synthesis and Chemical Research
Utilization as a Key Synthetic Intermediate for Diverse Molecular Architectures
3-Ethoxybenzo[d]isothiazole 1,1-dioxide serves as a versatile synthetic intermediate, primarily acting as an electrophilic building block. It is synthesized from the alkylation of sodium saccharin (B28170) with reagents like iodoethane (B44018). scribd.com The resulting structure contains a highly reactive C-O bond, where the ethoxy group functions as an effective leaving group in nucleophilic substitution reactions.
This reactivity allows for the introduction of the benzo[d]isothiazole 1,1-dioxide moiety, a key structural unit in various biologically active molecules. Its most notable application is in the synthesis of complex amine derivatives, where it provides the foundational scaffold for constructing potential therapeutic agents, such as enzyme inhibitors. uni-greifswald.de The stability of the core ring system combined with the controlled reactivity of the 3-ethoxy substituent makes it a reliable intermediate for building diverse and complex molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 18712-15-7 |
| Molecular Formula | C₉H₉NO₃S |
| Molecular Weight | 211.24 g/mol |
| Synonyms | O-Ethylsaccharin, 3-ethoxy-1,2-benzothiazole 1,1-dioxide |
| Appearance | Solid |
Role in Catalytic Processes and Mechanistic Catalysis Research
A review of current scientific literature indicates that this compound is not widely employed as a catalyst or in mechanistic catalysis research. Its primary function in organic synthesis is that of a reagent and building block rather than a species that facilitates catalytic cycles.
Application as a Precursor for the Synthesis of Amine Derivatives (e.g., Pseudosaccharinamine Synthesis)
A significant and well-documented application of this compound is its use as a precursor for the synthesis of N-substituted 1,1-dioxobenzo[d]isothiazol-3-ylamines, commonly known as pseudosaccharinamines. uni-greifswald.de In this reaction, the ethoxy group at the 3-position is displaced by a primary or secondary amine nucleophile. This transformation provides a direct and efficient route to a wide range of amine derivatives.
Research has demonstrated the utility of this method for producing libraries of compounds for biological screening. uni-greifswald.de For instance, various pseudosaccharinamine derivatives have been synthesized by reacting this compound with amino acid esters and amides. uni-greifswald.de These resulting compounds were subsequently evaluated as potential inhibitors of elastase enzymes, highlighting the importance of this synthetic route in medicinal chemistry. uni-greifswald.de The reaction proceeds effectively and has been shown to be a more reliable method for producing pseudosaccharinamines in satisfactory yields compared to alternative routes starting from 3-chlorobenzo[d]isothiazole 1,1-dioxide. uni-greifswald.de
Table 2: Examples of Pseudosaccharinamine Synthesis
| Amine Reactant | Resulting Product Class | Application Area |
|---|---|---|
| Isoleucine Ester | Pseudosaccharin-Isoleucine Ester Derivative | Human Leukocyte Elastase (HLE) Inhibition uni-greifswald.de |
| Valine Ester | Pseudosaccharin-Valine Ester Derivative | Human Leukocyte Elastase (HLE) Inhibition uni-greifswald.de |
Integration into Cycloaddition Reactions and Related Annulations
The benzo[d]isothiazole 1,1-dioxide scaffold possesses inherent reactivity suitable for cycloaddition reactions. The C=N bond within the heterocyclic system, activated by the strongly electron-withdrawing sulfonyl group (S(O)₂), can act as a dienophile in Diels-Alder type reactions. This allows for the construction of complex, fused-ring systems through [4+2] cycloadditions with suitable dienes.
While the general class of isothiazole (B42339) 1,1-dioxides is known to participate in such transformations, specific documented examples detailing the integration of this compound into cycloaddition and annulation schemes are not prominent in the literature. Nevertheless, its structure suggests significant potential for this application in constructing novel polycyclic architectures.
Applications in Electrochemical Synthesis Methodologies
Currently, there are no established or widely reported applications of this compound within the field of electrochemical synthesis. Its role in organic synthesis has been predominantly explored through conventional thermally-driven reaction pathways.
Role as a Redox Activator in Advanced Peptide Synthesis Research
This compound is not recognized as a redox activator in the context of peptide synthesis. The field of peptide coupling relies on a well-established set of reagents (e.g., carbodiimides, phosphonium, and aminium salts), and O-Ethylsaccharin is not a member of this class of compounds.
Exploratory Applications in Chemical Biology Research as Probes or Labeling Agents
While this compound is not currently established as a chemical probe or labeling agent, its application as a scaffold for biologically active molecules suggests potential in this area. uni-greifswald.de Its use in the synthesis of targeted enzyme inhibitors demonstrates its utility in creating molecules that interact with biological systems. uni-greifswald.de
For the compound to function as a chemical probe, its structure would need to be modified to incorporate reporter groups, such as fluorophores, biotin (B1667282) tags, or photoreactive moieties. The core benzoisothiazole dioxide scaffold could serve as the recognition element, while synthetic handles on the aromatic ring could be used for the attachment of such labels. Although this remains an area for future exploration, the established biological relevance of its derivatives makes it an intriguing candidate for development into targeted research tools for chemical biology.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-chlorobenzo[d]isothiazole 1,1-dioxide |
| Iodoethane |
| O-Ethylsaccharin |
| Pseudosaccharinamine |
| Saccharin |
Emerging Research Directions and Future Perspectives for 3 Ethoxybenzo D Isothiazole 1,1 Dioxide Studies
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of efficient and environmentally benign synthetic routes to 3-Ethoxybenzo[d]isothiazole 1,1-dioxide and its analogs is a key area of future research. Current methods often rely on traditional alkylation of saccharin (B28170), which can present challenges in terms of selectivity and the use of hazardous reagents. thieme-connect.de Future methodologies are expected to align with the principles of green chemistry, focusing on atom economy, reduced waste, and the use of renewable resources. arkat-usa.orgrsc.org
Promising avenues for exploration include the development of catalytic systems that favor O-alkylation of the saccharin core with high selectivity, thus minimizing the formation of the N-alkylated isomer. rsc.org Electrochemical synthesis offers a sustainable alternative, potentially allowing for the direct and controlled ethoxylation of a suitable precursor under mild conditions, thereby reducing the need for harsh reagents and simplifying purification processes. mdpi.com Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering enhanced control over reaction parameters and improved safety profiles. rsc.org The application of biocatalysis, utilizing enzymes to perform specific transformations, could also lead to highly selective and sustainable synthetic pathways.
| Synthetic Approach | Potential Advantages | Research Focus |
| Selective Catalysis | High yield of O-alkylated product, reduced byproducts. | Development of catalysts that preferentially activate the oxygen nucleophile of the saccharin anion. |
| Electrochemical Synthesis | Use of electricity as a clean reagent, mild reaction conditions. mdpi.com | Optimization of electrode materials and reaction conditions for selective ethoxylation. |
| Flow Chemistry | Improved scalability, safety, and process control. rsc.org | Design and implementation of continuous flow reactors for the synthesis of the target compound. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Identification and engineering of enzymes capable of catalyzing the desired O-ethoxylation. |
In-depth Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the development of new applications. While the fundamental principles of N- versus O-alkylation of the ambident saccharin anion are generally understood, detailed kinetic and thermodynamic studies are lacking. thieme-connect.de Future research should focus on elucidating the intricate factors that control the regioselectivity of these reactions, including solvent effects, the nature of the counter-ion, and the specific electrophile employed.
Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, can provide real-time insights into reaction intermediates and transition states. These experimental approaches, when coupled with computational modeling, can offer a comprehensive picture of the reaction pathways. A deeper understanding of these mechanisms will not only allow for the optimization of existing synthetic methods but also pave the way for the rational design of novel transformations involving the this compound scaffold.
Expansion of Computational Modeling for Predictive and Design Purposes
Computational chemistry is set to play an increasingly vital role in the study of this compound. While some computational studies have been performed on saccharin and its derivatives, there is a significant opportunity to apply these methods more extensively to the target compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict molecular properties, reaction energetics, and spectroscopic signatures, thereby guiding experimental efforts. mdpi.com
Future computational work could focus on several key areas. Firstly, predictive modeling can be used to screen for optimal catalysts and reaction conditions for the selective synthesis of this compound. Secondly, molecular docking and dynamics simulations can be utilized to explore the interactions of this compound with biological targets, aiding in the design of new derivatives with specific pharmacological activities. For instance, understanding the binding modes of related benzo[d]isothiazole derivatives can inform the design of novel inhibitors for various enzymes. Finally, in silico design can accelerate the discovery of new derivatives with desired electronic or material properties, opening up new avenues for their application.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. mdpi.com |
| Molecular Docking | Elucidation of binding interactions with biological macromolecules. |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior and stability of the compound and its complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity or material properties. |
Exploration of New Roles in Catalysis and Materials Science
The unique structural and electronic properties of this compound suggest its potential for novel applications in catalysis and materials science. While the catalytic applications of saccharin and its N-substituted derivatives have been explored, the potential of O-alkylated derivatives like the title compound remains largely untapped. rsc.org The presence of the electron-withdrawing sulfonyl group and the potentially labile ethoxy group could enable this molecule to act as a catalyst or a precursor to catalytic species in various organic transformations.
In the realm of materials science, the benzo[d]isothiazole 1,1-dioxide core is a rigid, planar structure that could be incorporated into novel organic materials. Future research could investigate the synthesis of polymers or molecular crystals containing this moiety to explore their potential as organic semiconductors, light-emitting materials, or components of functional dyes. The ability to modify the ethoxy group provides a handle for tuning the material's properties.
Design and Synthesis of Advanced Derivatives for Targeted Research Applications
The this compound scaffold serves as a valuable starting point for the design and synthesis of advanced derivatives with tailored properties for specific research applications. By introducing functional groups at various positions on the benzothiazole (B30560) ring or by modifying the ethoxy group, a diverse library of new compounds can be generated. mdpi.comnih.gov
For example, the incorporation of reactive handles, such as alkynes or azides, would allow for the use of "click chemistry" to conjugate the molecule to biomolecules or surfaces, enabling applications in chemical biology and diagnostics. mdpi.comnih.gov The synthesis of derivatives with extended conjugation could lead to new fluorescent probes or photosensitizers. Furthermore, the systematic modification of the scaffold and the evaluation of the resulting derivatives' biological activities could lead to the identification of new lead compounds for drug discovery. nih.govnih.gov The development of efficient synthetic routes to these advanced derivatives will be crucial for unlocking their full potential in a wide range of scientific disciplines. arkat-usa.org
Q & A
Q. Table 1. Comparison of Synthetic Routes for this compound Analogues
| Method | Yield (%) | Selectivity | Key Limitations | Reference |
|---|---|---|---|---|
| Reductive-Heck | 65–78 | Moderate | Requires Pd catalysts | |
| Metathesis-Sequestration | 72–85 | High | Sensitive to moisture | |
| One-Pot Click/Aza-Michael | 58–70 | Low | Byproduct formation |
Q. Table 2. Biological Activity of Selected Derivatives
| Derivative | Target | IC (μM) | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 3-Chloro Analog | S. aureus | N/A | 12.5 | |
| N-Aminoethyl Derivative | Kinase X | 0.45 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
